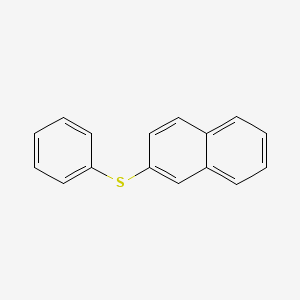
N-hexyl-2-iodoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-hexyl-2-iodoaniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound features an iodine atom attached to the benzene ring at the second position and a hexyl group attached to the nitrogen atom. The presence of the iodine atom and the hexyl group imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-hexyl-2-iodoaniline can be achieved through several methods. One common approach involves the iodination of N-hexylaniline. This can be done using iodine (I2) and potassium iodide (KI) in the presence of an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl). The reaction typically takes place in an organic solvent like acetic acid or ethanol under reflux conditions .
Another method involves the decarboxylative iodination of anthranilic acids. This transition-metal-free and base-free process uses inexpensive KI and I2 as halogen donors under oxygen atmosphere . This method is operationally scalable and exhibits high functional-group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using similar reagents and conditions as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-hexyl-2-iodoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitroso or nitro derivatives. Reduction reactions can convert it to amines or other reduced forms.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds or other complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like N-hexyl-2-azidoaniline or N-hexyl-2-cyanoaniline can be formed.
Oxidation Products: Products such as N-hexyl-2-nitrosoaniline or N-hexyl-2-nitroaniline.
Reduction Products: Products like N-hexyl-2-aminobenzene.
Wissenschaftliche Forschungsanwendungen
N-hexyl-2-iodoaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-hexyl-2-iodoaniline depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with specific enzymes or receptors, leading to changes in cellular function or signaling pathways. The exact molecular targets and pathways involved can vary depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
N-hexyl-2-iodoaniline can be compared with other similar compounds, such as:
- N-hexyl-2-bromoaniline
- N-hexyl-2-chloroaniline
- N-hexyl-2-fluoroaniline
These compounds share similar structures but differ in the halogen atom attached to the benzene ring. The presence of different halogens can influence the reactivity and properties of these compounds. For example, iodine is a better leaving group compared to bromine, chlorine, or fluorine, making this compound more reactive in nucleophilic substitution reactions.
Eigenschaften
Molekularformel |
C12H18IN |
|---|---|
Molekulargewicht |
303.18 g/mol |
IUPAC-Name |
N-hexyl-2-iodoaniline |
InChI |
InChI=1S/C12H18IN/c1-2-3-4-7-10-14-12-9-6-5-8-11(12)13/h5-6,8-9,14H,2-4,7,10H2,1H3 |
InChI-Schlüssel |
YUFNEBVXLIXOTK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNC1=CC=CC=C1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14125237.png)


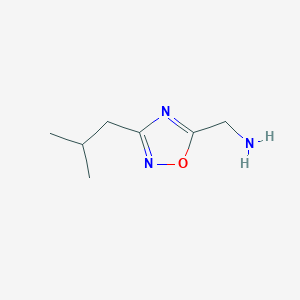


![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125256.png)
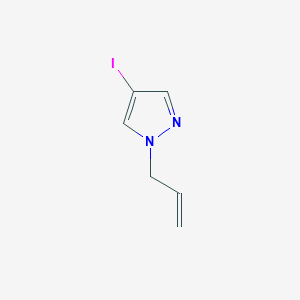
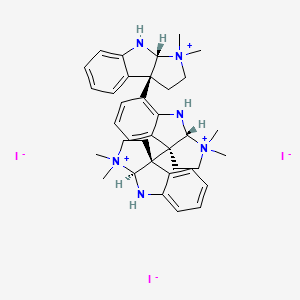
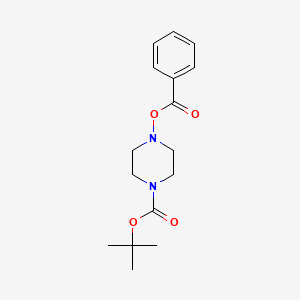
![Benzamide, N-[(4-chlorophenyl)thio]-](/img/structure/B14125291.png)

